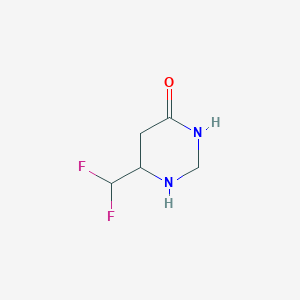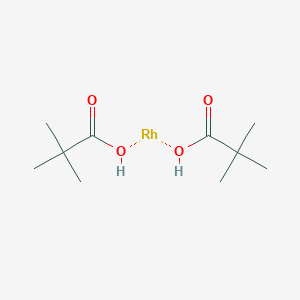
Rhodium(II) trimethylacetate, dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(II) trimethylacetate dimer, also known as tetrakis(pentanoato)dirhodium, is a coordination compound with the chemical formula ([[(CH_3)_3CCO_2]_2Rh]_2). This compound is notable for its distinctive green color and its role as a catalyst in various chemical reactions. It is composed of two rhodium atoms bridged by four trimethylacetate ligands, forming a dimeric structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(II) trimethylacetate dimer can be synthesized through the reaction of rhodium(III) chloride hydrate with trimethylacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle the stringent requirements of rhodium chemistry .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(II) trimethylacetate dimer is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of the dimeric structure.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves the coordination of the rhodium centers with substrates, facilitating various chemical transformations. The rhodium atoms act as catalytic centers, enabling reactions such as C-H activation and cyclopropanation. The trimethylacetate ligands help stabilize the rhodium centers and influence the compound’s reactivity .
Comparación Con Compuestos Similares
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate.
Rhodium(II) triphenylacetate dimer: Contains triphenylacetate ligands, offering different reactivity and applications.
Rhodium(II) trifluoroacetate dimer: Features trifluoroacetate ligands, which can significantly alter its chemical properties.
Uniqueness: Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium(II) dimers. Its trimethylacetate ligands offer steric hindrance and electronic effects that influence its catalytic behavior .
Propiedades
Fórmula molecular |
C10H20O4Rh |
|---|---|
Peso molecular |
307.17 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7); |
Clave InChI |
ZBRMHDOFHUMGCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


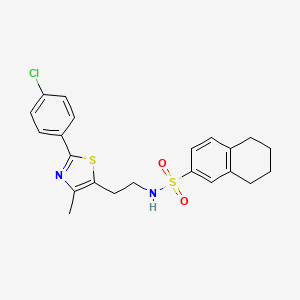
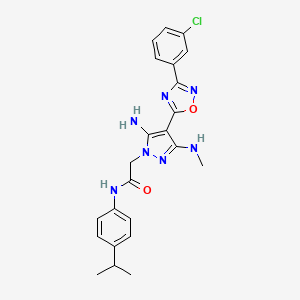
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
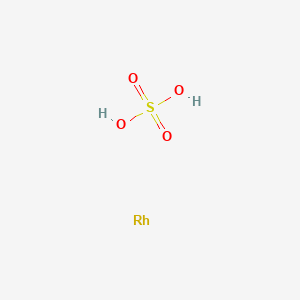
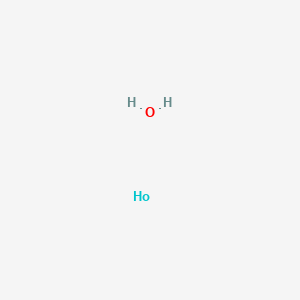
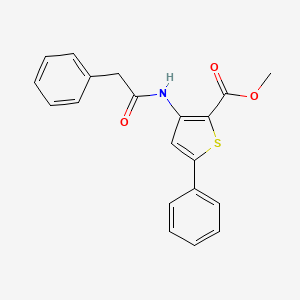
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
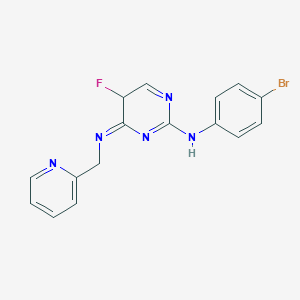

![tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12344559.png)
